molecular formula C13H23F3N2O4 B2487612 Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid CAS No. 2174002-67-4

Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid

Cat. No.: B2487612
CAS No.: 2174002-67-4
M. Wt: 328.332
InChI Key: YGSXSPQOFOMBRN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid is a chemical compound with the molecular formula C11H22N2O2·C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid typically involves the reaction of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The tert-butyl group serves as a protecting group for the azetidine ring, which can be removed under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification by recrystallization or chromatography to achieve the required purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.C2HF3O2/c1-8(12)5-9-6-13(7-9)10(14)15-11(2,3)4;3-2(4,5)1(6)7/h8-9H,5-7,12H2,1-4H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSXSPQOFOMBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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